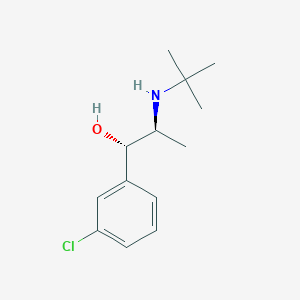

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol

描述

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Threo-dihydrobupropion primarily targets the neurotransmitters norepinephrine, dopamine, and serotonin . It weakly inhibits the reuptake of these neurotransmitters, thereby prolonging their duration of action within the neuronal synapse . Additionally, it has been reported to inhibit α3β4 nicotinic acetylcholine receptors .

Mode of Action

By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, threo-dihydrobupropion increases the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects depending on the specific neurotransmitter and the location in the brain .

Biochemical Pathways

Threo-dihydrobupropion is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The compound is metabolized by the cytochrome P450 enzymes CYP2B6 and CYP2C19 into threo-4’-hydroxy-hydrobupropion and by various glucuronosyltransferase enzymes into glucuronide conjugates .

Pharmacokinetics

Threo-dihydrobupropion circulates at higher concentrations than bupropion during bupropion therapy . The plasma protein binding of threo-dihydrobupropion is 42% . Its elimination half-life is approximately 37 hours . These pharmacokinetic properties influence the bioavailability of threo-dihydrobupropion and its overall therapeutic effect .

Result of Action

The inhibition of neurotransmitter reuptake by threo-dihydrobupropion can lead to various molecular and cellular effects. For instance, it is about 20% as pharmacologically potent as bupropion and in the range of 20 to 50% as potent as bupropion in mouse models of depression . Moreover, administration of threo-dihydrobupropion in mice produces seizures at sufficiently high doses similarly to bupropion and other metabolites .

Action Environment

The action, efficacy, and stability of threo-dihydrobupropion can be influenced by various environmental factors. For example, genetic variations in the enzymes that metabolize threo-dihydrobupropion can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as diet, lifestyle, and concomitant medications can also influence the action of threo-dihydrobupropion .

生化分析

Biochemical Properties

Threo-dihydrobupropion interacts with various enzymes and proteins in the body. It is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The nature of these interactions involves enzymatic reduction, where the enzymes act as catalysts to facilitate the conversion of bupropion to Threo-dihydrobupropion .

Cellular Effects

The cellular effects of Threo-dihydrobupropion are not fully understood. As a metabolite of bupropion, it may contribute to the overall pharmacological activity of the parent drug. Bupropion is known to inhibit the reuptake of dopamine and norepinephrine, which could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Threo-dihydrobupropion involves its formation from bupropion via enzymatic reduction. The enzymes 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases catalyze this reaction, converting the ketone group in bupropion to a secondary alcohol group in Threo-dihydrobupropion .

Temporal Effects in Laboratory Settings

In laboratory settings, Threo-dihydrobupropion exhibits significant stereoselective disposition . The plasma exposure of Threo-dihydrobupropion A is almost five times higher than Threo-dihydrobupropion B . This indicates that the effects of Threo-dihydrobupropion can change over time, potentially due to differences in its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Threo-dihydrobupropion in animal models have not been extensively studied. Studies on bupropion, the parent drug, have shown that its effects can vary with different dosages .

Metabolic Pathways

Threo-dihydrobupropion is involved in the metabolic pathway of bupropion. It is formed via reduction of the ketone group in bupropion by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . This metabolic pathway could also involve other enzymes or cofactors and could affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that the plasma protein binding of Threo-dihydrobupropion is 42% , which could influence its transport and distribution.

生物活性

(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, commonly referred to as threo-dihydrobupropion, is a significant compound in pharmacological research, particularly due to its relationship with bupropion, an antidepressant and smoking cessation aid. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C13H20ClNO

- Molecular Weight : 241.76 g/mol

- CAS Number : 92264-82-9

- Purity : Typically 95% .

Threo-dihydrobupropion primarily interacts with neurotransmitters in the central nervous system. It functions as a reuptake inhibitor for norepinephrine, dopamine, and serotonin. This mechanism increases the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and cognitive functions.

Target and Mode of Action:

- Target Neurotransmitters : Norepinephrine, Dopamine, Serotonin

- Mode of Action : Inhibition of reuptake increases neurotransmitter levels .

Pharmacokinetics

Threo-dihydrobupropion is formed through the metabolic reduction of bupropion. It circulates at higher concentrations than its parent compound during therapy. The pharmacokinetic profile indicates that it is about 20% as potent as bupropion itself in mouse models for depression .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 42% |

| Circulating Concentration | Higher than bupropion |

| Metabolic Pathways | Reduction by 11β-HSD1 and aldo-keto reductases |

Biological Activity and Effects

The biological activity of threo-dihydrobupropion has been linked to various effects on cellular signaling pathways. As a metabolite of bupropion, it may contribute to the overall pharmacological effects observed with bupropion treatment.

Cellular Effects:

- Influences cell signaling pathways.

- Affects gene expression related to mood and anxiety disorders.

- May alter cellular metabolism through neurotransmitter modulation .

Case Studies and Research Findings

Several studies have investigated the effects of threo-dihydrobupropion in both animal models and clinical settings:

- Animal Model Studies : Research has shown that threo-dihydrobupropion exhibits stereoselective disposition in laboratory settings. Its effects vary significantly based on dosage and administration routes.

- Clinical Implications : Patients treated with bupropion often exhibit varying responses due to genetic differences in metabolic enzymes affecting threo-dihydrobupropion's efficacy .

- Comparative Studies : In comparative studies with other antidepressants, threo-dihydrobupropion demonstrated a unique profile that could be beneficial for patients who do not respond well to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

科学研究应用

The compound features a tertiary amine group and a chlorophenyl moiety, which contribute to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Medicinal Chemistry

Antidepressant Activity : (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol has been studied as an analogue of bupropion, a well-known antidepressant. Research indicates that its structural modifications may enhance selectivity for neurotransmitter reuptake inhibition, particularly for norepinephrine and dopamine transporters .

Case Study : A study published in the Journal of Medicinal Chemistry explored various bupropion analogues, including this compound, demonstrating improved efficacy in animal models of depression compared to the parent compound .

Synthesis of Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of other pharmaceutical agents. Its ability to undergo further chemical transformations makes it valuable in multi-step synthetic routes.

Example : It has been utilized in the synthesis of novel antidepressants by modifying its amine and alcohol functionalities to generate diverse pharmacophores .

Neuropharmacology Research

Research has indicated that this compound could be investigated for its potential neuroprotective effects. Its structural similarity to known neuroprotective agents warrants further exploration into its mechanism of action against neurodegenerative diseases.

Case Study : Preliminary studies have shown that derivatives of this compound exhibit protective effects on neuronal cells subjected to oxidative stress .

Data Tables

| Step Number | Reagents/Conditions | Product |

|---|---|---|

| 1 | tert-butylamine + (3-chlorophenyl)propanone | (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one |

| 2 | Reduction with lithium aluminum hydride | This compound |

属性

IUPAC Name |

(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPTTXIBLSWNSF-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431488 | |

| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92264-82-9 | |

| Record name | rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threohydrobupropion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOHYDROBUPROPION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C8SFV4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。